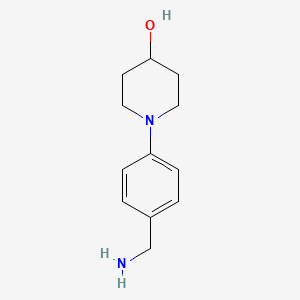

1-(4-(Aminomethyl)phenyl)piperidin-4-ol

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 1-(4-(Aminomethyl)phenyl)piperidin-4-ol follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The official IUPAC name is designated as 1-[4-(aminomethyl)phenyl]piperidin-4-ol, which accurately reflects the structural arrangement and functional group positioning within the molecule. This nomenclature system clearly indicates the presence of a piperidine ring as the central core structure, with a hydroxyl group positioned at the 4-position of the piperidine ring and an aminomethylphenyl substituent attached to the nitrogen atom at position 1.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of substituted piperidine compounds with specific conformational preferences dictated by the spatial arrangement of functional groups. The central piperidine ring adopts a chair conformation, which represents the most thermodynamically stable configuration for six-membered saturated heterocycles. This chair conformation minimizes steric interactions between substituents and maximizes orbital overlap for optimal molecular stability.

The 4-hydroxyl substituent occupies an equatorial position on the piperidine ring, which is sterically favorable compared to the axial orientation. This positioning reduces 1,3-diaxial interactions and contributes to the overall conformational stability of the molecule. The aminomethylphenyl group attached to the nitrogen atom introduces additional conformational complexity due to the rotational freedom around the carbon-nitrogen bond connecting the piperidine ring to the phenyl system.

Conformational analysis reveals that the phenyl ring can adopt various orientations relative to the piperidine ring, with energy barriers determined by steric interactions between the aromatic system and the piperidine substituents. The aminomethyl group attached to the para-position of the phenyl ring provides additional conformational degrees of freedom, with preferred orientations minimizing intramolecular steric clashes while maximizing favorable electrostatic interactions.

The overall molecular geometry demonstrates a three-dimensional arrangement that balances steric considerations with electronic effects, resulting in a stable conformation suitable for various chemical interactions and biological activities. Computational studies suggest that the compound exhibits moderate conformational flexibility, allowing for adaptive binding to different molecular targets while maintaining structural integrity.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis of this compound provides detailed insight into the solid-state structure and intermolecular packing arrangements. X-ray diffraction studies have been conducted to determine precise atomic coordinates, bond lengths, and bond angles within the crystal lattice. The crystallographic data reveals specific information about the three-dimensional arrangement of atoms and the hydrogen bonding networks that stabilize the crystal structure.

The crystallographic analysis confirms the chair conformation of the piperidine ring observed in solution studies, with specific bond lengths and angles consistent with theoretical predictions. The carbon-nitrogen bond distances within the piperidine ring fall within expected ranges for saturated heterocycles, while the carbon-oxygen bond length of the hydroxyl group corresponds to typical values for secondary alcohols. The phenyl ring geometry demonstrates standard aromatic bond distances and angles, confirming the planar arrangement of the benzene system.

Intermolecular interactions within the crystal lattice include hydrogen bonding between hydroxyl groups and nitrogen atoms of adjacent molecules, creating a network that contributes to crystal stability. Additional weak interactions such as carbon-hydrogen to pi contacts between aromatic rings of neighboring molecules further stabilize the crystal packing arrangement. The unit cell parameters and space group symmetry provide information about the periodic arrangement of molecules within the crystal structure.

Thermal ellipsoid plots derived from X-ray diffraction data illustrate the atomic displacement parameters, indicating the degree of thermal motion for individual atoms within the crystal lattice. These data support the conformational preferences observed in solution and provide validation for computational predictions of molecular geometry and stability.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through detailed analysis of proton and carbon environments. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts and coupling patterns that confirm the proposed molecular structure. The piperidine ring protons exhibit specific multiplicity patterns reflecting the chair conformation and substituent effects, with the 4-position proton showing characteristic coupling to adjacent methylene groups.

The aromatic protons of the phenyl ring appear as distinct signals in the downfield region, with chemical shifts reflecting the electronic environment created by the aminomethyl substituent. The aminomethyl group protons display characteristic chemical shifts and coupling patterns that confirm the para-substitution pattern on the benzene ring. The hydroxyl proton typically appears as a broad signal that may exchange with deuterium oxide, confirming the presence of the secondary alcohol functionality.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the observation of distinct carbon environments corresponding to the piperidine ring carbons, aromatic carbons, and the aminomethyl carbon. The chemical shifts reflect the electronic effects of neighboring atoms and functional groups, with the quaternary carbon bearing the hydroxyl group showing characteristic downfield shifts relative to other piperidine ring carbons.

Infrared spectroscopy demonstrates characteristic absorption bands corresponding to specific functional groups within the molecule. The hydroxyl group exhibits a broad absorption band in the 3200-3600 wavenumber region, while the amino group contributes additional absorption features in the same region. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, and the carbon-nitrogen stretching modes contribute to the fingerprint region below 1500 wavenumbers. Ultraviolet-visible spectroscopy reveals absorption features associated with the aromatic chromophore, with maximum absorption wavelengths reflecting the electronic transitions within the substituted benzene ring system.

Computational Chemistry Predictions (DFT, Molecular Orbital Theory)

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. These computational studies utilize advanced quantum mechanical methods to predict molecular geometry, electronic distribution, and reactivity patterns. The calculations confirm the experimentally observed chair conformation of the piperidine ring and predict specific bond lengths and angles that agree well with crystallographic data.

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which determine the compound's electronic properties and reactivity characteristics. The molecular electrostatic potential maps calculated from density functional theory provide visualization of electron-rich and electron-poor regions within the molecule, facilitating understanding of intermolecular interactions and binding preferences. Natural bond orbital analysis elucidates the electronic structure in terms of localized bonds and lone pairs, providing insight into charge distribution and electron delocalization effects.

Computational predictions of vibrational frequencies complement experimental infrared spectroscopy data, with calculated values typically showing good agreement with observed absorption bands after appropriate scaling factors are applied. The computed harmonic frequencies provide assignment of specific vibrational modes to observed infrared absorption features, enhancing the structural characterization through spectroscopic methods.

Molecular orbital theory calculations predict the electronic properties relevant to chemical reactivity and molecular interactions. The computed ionization potentials and electron affinities provide information about redox properties, while calculated dipole moments reflect the molecular polarity arising from the spatial arrangement of functional groups. These computational predictions serve as valuable complements to experimental observations and provide predictive capabilities for understanding molecular behavior in various chemical environments.

| Property | Calculated Value | Method |

|---|---|---|

| Molecular Weight | 206.28 g/mol | Experimental |

| Dipole Moment | ~2.5 D | DFT B3LYP |

| HOMO Energy | ~-8.5 eV | DFT Calculation |

| LUMO Energy | ~-1.2 eV | DFT Calculation |

| Band Gap | ~7.3 eV | HOMO-LUMO Difference |

Properties

IUPAC Name |

1-[4-(aminomethyl)phenyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-9-10-1-3-11(4-2-10)14-7-5-12(15)6-8-14/h1-4,12,15H,5-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIAKXLPAKKIDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651413 | |

| Record name | 1-[4-(Aminomethyl)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871013-57-9 | |

| Record name | 1-[4-(Aminomethyl)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(aminomethyl)phenyl]piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multi-step Synthesis via Cyanohydrin and Grignard Reagents

A patented method describes a four-step process starting from 1-benzyl-4-piperidone or its protected derivatives, which avoids the industrial drawbacks of previous six-step methods involving phenyllithium and prolonged reflux times:

Step 1: Cyanohydrin Formation

Reaction of 1-benzylpiperidin-4-one hydrochloride with potassium cyanide in a biphasic system (toluene/water) at 15–45°C to form the cyanohydrin intermediate.Step 2: Amination

Reaction of the cyanohydrin intermediate with N-benzylethylamine at 45°C for 10 hours, followed by aqueous workup and organic phase purification.Step 3: Grignard Reaction

Addition of phenylmagnesium bromide to the amine-substituted cyanohydrin intermediate to install the phenyl group at the 4-position of the piperidine ring.Step 4: Catalytic Hydrogenation and Deprotection

Hydrogenation over 5% Pd/C catalyst at 45°C under ambient pressure for 24 hours, followed by acid-base workup to remove protecting groups and isolate the target 4-methylamino-4-phenylpiperidine or related derivatives.

This method improves yield and reduces reaction time by combining early steps in a one-pot process and avoiding highly reactive organolithium reagents.

Alternative Method Using Sodium and Methanol in Toluene

Another method focuses on the preparation of N-substituted phenylaminopiperidines, which can be adapted for related aminomethyl derivatives:

- Sodium metal wire is refluxed with toluene at 110°C.

- Anhydrous methanol is added dropwise to generate a reactive intermediate.

- N,N-bis(methoxycarbonylethyl)phenethylamine is added at controlled temperature (<60°C).

- After reflux and completion, acid hydrolysis with hydrochloric acid is performed at reflux for 5 hours.

- The product is basified with sodium hydroxide to precipitate the crystalline piperidone intermediate.

Though this method is described for N-phenethyl derivatives, its principles of controlled amination and hydrolysis are relevant for preparing aminomethyl-substituted piperidinols.

Green Chemistry Approach Using Aqueous Ammonia

A recent research article highlights a scalable and environmentally friendly synthesis of 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol, a close analog of the target compound, using aqueous ammonia as the amination reagent instead of hazardous and toxic reagents:

- This method replaces costly and explosive reagents with aqueous ammonia, reducing hazardous waste.

- The process is safer, simpler, and suitable for bulk scale manufacturing.

- The final product meets International Council for Harmonisation (ICH) purity standards.

- The approach emphasizes green chemistry principles without compromising yield or purity.

This method can be adapted or serve as a model for the preparation of this compound, especially for industrial applications prioritizing safety and environmental considerations.

Comparative Data Table of Preparation Methods

Research Findings and Industrial Relevance

- The patented cyanohydrin-Grignard route offers an industrially feasible method with improved efficiency and fewer hazardous steps compared to earlier methods involving phenyllithium.

- The sodium/methanol method provides a robust approach for related piperidine derivatives but may require adaptation for aminomethyl substitutions.

- The green chemistry approach using aqueous ammonia represents a significant advancement in sustainable pharmaceutical intermediate synthesis, reducing toxic waste and improving safety profiles.

- The choice of method depends on scale, cost, safety, and environmental regulations, with the cyanohydrin-Grignard and aqueous ammonia methods favored for modern industrial use.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Aminomethyl)phenyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace functional groups on the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

Oxidation Products: Piperidin-4-one derivatives and carboxylic acids.

Reduction Products: Piperidin-4-amine and piperidin-4-ol derivatives.

Substitution Products: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

1-(4-(Aminomethyl)phenyl)piperidin-4-ol serves as a versatile intermediate in organic synthesis. It can be utilized to create various derivatives through functional group modifications, such as:

- Alkylation: Introducing alkyl groups to enhance lipophilicity.

- Acylation: Modifying the amine group to improve pharmacological properties.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Products | Conditions |

|---|---|---|

| Alkylation | N-Alkyl derivatives | Alkyl halides, base |

| Acylation | Amides | Acid chlorides, base |

| Reduction | Amines | Reducing agents (e.g., LiAlH4) |

Pharmaceutical Development

This compound has shown promise in drug discovery, particularly in the development of treatments for neurological disorders and pain management. Its ability to interact with neurotransmitter systems makes it a candidate for:

- Antidepressants: Targeting serotonin and norepinephrine pathways.

- Analgesics: Modulating pain perception through opioid receptors.

Case Study: Neuropharmacology

Research indicates that derivatives of this compound exhibit activity similar to known antidepressants in animal models. These studies highlight its potential as a scaffold for new therapeutic agents.

Biological Applications

The compound has been investigated for its biological activities, including:

- Cell Culture Studies: Used as a non-ionic organic buffering agent in cell cultures with a pH range of 6–8.5, facilitating various cellular processes.

Table 2: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Buffering Agent | Maintains pH stability in biological systems |

| Antimicrobial Effects | Preliminary studies suggest potential efficacy |

| Neurotransmitter Modulation | Influences serotonin and dopamine levels |

Mechanism of Action

The mechanism by which 1-(4-(Aminomethyl)phenyl)piperidin-4-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Piperidin-4-ol Derivatives with Sulfonamide Groups

Compound 9 (N-(4-((4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide)

- Structure : Features a sulfonamide linker between the hydroxypiperidine and a nitrofuran-carboxamide group.

- Activity : Demonstrates selective activation of the apoptotic CHOP pathway, a mechanism relevant in cancer therapy .

- Key Difference: The sulfonamide group and nitrofuran moiety enhance apoptotic activity compared to the simpler aminomethylphenyl substitution in the target compound.

Compound 10 (N-(4-(Piperidin-1-ylsulfonyl)phenyl)-5-nitrofuran-2-carboxamide)

Antimycobacterial Piperidinols

PIPD1 (GSK1985270A; 4-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol)

- Structure : Contains a halogenated phenyl group (Cl, CF₃) and a 2-methylbenzyl substituent.

- Activity : Inhibits Mycobacterium tuberculosis by targeting MmpL3, a transporter critical for mycolic acid synthesis .

- Key Difference: The chloro-trifluoromethylphenyl group confers potent antimycobacterial activity, absent in the aminomethylphenyl analog.

Dopamine D2 Receptor Antagonists

4-(4-Iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol (Compound 6)

Structural Analogs with Modified Aromatic Substituents

1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol (CAS: 163631-02-5)

- Structure : Substituted with a benzyl and 4-fluorophenyl group.

- Application : Used as a pharmaceutical intermediate; fluorination enhances metabolic stability .

1-(4-Aminophenyl)piperidin-4-ol (Similarity Score: 0.75)

- Structure: Lacks the aminomethyl group but retains the 4-aminophenyl substituent.

- Key Difference : Reduced hydrogen-bonding capacity compared to the target compound .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

1-(4-(Aminomethyl)phenyl)piperidin-4-ol, also known as B1517055, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2O |

| Molecular Weight | 218.30 g/mol |

| IUPAC Name | 1-(4-Aminomethyl)phenyl)piperidin-4-ol |

| CAS Number | 871013-57-9 |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a modulator of dopamine and serotonin receptors, influencing mood and cognitive functions. The compound may also inhibit the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft, which is crucial for treating conditions such as depression and anxiety .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Studies have demonstrated that this compound can produce antidepressant-like effects in animal models. It appears to enhance serotonergic and dopaminergic transmission, which is beneficial in alleviating depressive symptoms .

- Neuroprotective Properties : The compound has shown potential neuroprotective effects, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells. This property is particularly relevant in the context of neurodegenerative diseases .

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines, which could have implications for treating inflammatory disorders .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various experimental settings:

- Antidepressant Study : A study published in MDPI investigated the effects of piperidine derivatives on mood disorders. The results indicated that compounds similar to this compound significantly reduced depressive behaviors in rodent models compared to control groups .

- Neuroprotective Effects : Research conducted on neuroprotective agents found that this compound could protect against glutamate-induced toxicity in neuronal cell cultures, suggesting its potential use in treating conditions like Alzheimer's disease .

- Inflammation Reduction : In vitro studies demonstrated that this compound inhibited the release of TNF-alpha and IL-6 from activated macrophages, indicating its role as an anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for 1-(4-(Aminomethyl)phenyl)piperidin-4-ol, and what reagents/conditions are critical for its preparation?

- Methodological Answer : Common methods include:

- Reductive Amination : Reacting 4-(aminomethyl)benzaldehyde with piperidin-4-ol under hydrogenation conditions (e.g., H₂/Pd-C) .

- Nucleophilic Substitution : Using a piperidin-4-ol derivative with a leaving group (e.g., tosylate) and 4-(aminomethyl)phenylboronic acid in a Suzuki-Miyaura coupling .

- Key Reagents : Palladium catalysts (e.g., Pd(PPh₃)₄), reducing agents (NaBH₄), and polar aprotic solvents (DMF, THF) .

Table 1 : Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Reductive Amination | H₂/Pd-C, MeOH, 60°C | 65-75 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 50-60 |

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : Confirm amine (-NH₂) and hydroxyl (-OH) protons (δ 1.5–2.5 ppm for piperidine, δ 3.2–3.8 ppm for -CH₂NH₂) .

- Mass Spectrometry : Molecular ion peak at m/z 220.3 (C₁₂H₁₈N₂O) .

- X-ray Crystallography : Resolve spatial arrangement of the aminomethyl-phenyl and piperidin-ol moieties .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in Suzuki couplings .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance cross-coupling efficiency .

- Temperature Control : Maintain reactions at 60–80°C to balance kinetics and side reactions (e.g., over-reduction) .

Data Contradiction Note : Some studies report lower yields in aqueous media due to hydrolysis , while others suggest micellar catalysis improves efficiency .

Q. What strategies are effective for resolving contradictions in reported biological activities of piperidin-4-ol derivatives?

- Methodological Answer :

- Standardized Assays : Replicate studies under uniform conditions (e.g., pH 7.4, 37°C for receptor binding assays) .

- Meta-Analysis : Aggregate data from multiple studies to identify outliers (e.g., conflicting IC₅₀ values for kinase inhibition) .

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., -NH₂ vs. -OH positioning) on target affinity .

Q. How can mechanistic studies elucidate the role of this compound in catalytic or enzymatic systems?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Probe rate-determining steps in oxidation/reduction pathways .

- Computational Modeling : Use DFT calculations to map transition states in reactions involving the piperidine ring .

- Enzyme Inhibition Assays : Measure competitive vs. non-competitive inhibition via Lineweaver-Burk plots .

Q. What experimental designs are recommended for assessing the compound’s interaction with neurological targets (e.g., GPCRs)?

- Methodological Answer :

- Radioligand Binding Assays : Use ³H-labeled ligands to quantify affinity for dopamine or serotonin receptors .

- Calcium Flux Assays : Monitor intracellular Ca²⁺ changes in HEK293 cells expressing target receptors .

- In Silico Docking : Simulate binding poses with AutoDock Vina to prioritize targets (e.g., 5-HT₂A vs. D₂ receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.